2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide typically involves the cyclization of amido-nitriles. This reaction is catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product would be a benzylic ketone or carboxylic acid.
Reduction: The major product would be a benzylic alcohol.
Substitution: The major products would be halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are also used in pharmaceuticals and materials science.
Imidazo[1,2-a]pyrazines: Known for their versatility in organic synthesis and drug development.
Uniqueness
What sets 2-(1-benzyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-methylphenyl)acetamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields.
Properties
Molecular Formula |
C25H22N4O2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(3-benzyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H22N4O2/c1-17-11-13-19(14-12-17)26-23(30)15-22-24(31)28(16-18-7-3-2-4-8-18)25-27-20-9-5-6-10-21(20)29(22)25/h2-14,22H,15-16H2,1H3,(H,26,30) |
InChI Key |
BTSDVNFLTMPHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5=CC=CC=C5 |
Origin of Product |
United States |
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